(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol
Brand Name:
Vulcanchem
CAS No.:
13143-81-2
VCID:
VC20975145
InChI:
InChI=1S/C14H16O2/c1-16-13-8-6-12(7-9-13)14(15)10-2-3-11(14)5-4-10/h2-3,6-11,15H,4-5H2,1H3/t10-,11+,14?
SMILES:
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O
Molecular Formula:
C14H16O2
Molecular Weight:
216.27 g/mol
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol
CAS No.: 13143-81-2
Cat. No.: VC20975145
Molecular Formula: C14H16O2
Molecular Weight: 216.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13143-81-2 |
|---|---|
| Molecular Formula | C14H16O2 |
| Molecular Weight | 216.27 g/mol |
| IUPAC Name | (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
| Standard InChI | InChI=1S/C14H16O2/c1-16-13-8-6-12(7-9-13)14(15)10-2-3-11(14)5-4-10/h2-3,6-11,15H,4-5H2,1H3/t10-,11+,14? |
| Standard InChI Key | HCIYYOMHGFDWPZ-BVUQATHDSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)O |
| SMILES | COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator